2-Chloro-7-(chloromethyl)benzo[d]oxazole
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Overview
Description
2-Chloro-7-(chloromethyl)benzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
2-Chloro-7-(chloromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it interferes with cellular processes, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole
- Benzo[d]oxazole-2-thiol
- 2-(Chloromethyl)-1H-benzo[d]imidazole
Comparison: 2-Chloro-7-(chloromethyl)benzo[d]oxazole is unique due to its dual chloro substituents, which enhance its reactivity and potential biological activities compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H5Cl2NO |
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Molecular Weight |
202.03 g/mol |
IUPAC Name |
2-chloro-7-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2 |
InChI Key |
OZUTZDGVPBBQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)CCl |
Origin of Product |
United States |
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